molecular formula C15H13ClO3S3 B2443341 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate CAS No. 331460-97-0

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate

Cat. No.: B2443341
CAS No.: 331460-97-0
M. Wt: 372.9
InChI Key: NNQKSXJESKGDRE-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C15H13ClO3S3 It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a chlorobenzenesulfonate moiety

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is not available, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(1,3-dithiolan-2-yl)phenol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonate ester. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzenesulfonate group can be reduced to form the corresponding sulfonic acid.

    Substitution: The chlorine atom in the chlorobenzenesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonic acids.

    Substitution: Various substituted benzenesulfonates.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorobenzenesulfonate group can also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate
  • 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is unique due to the presence of both the dithiolan ring and the chlorobenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3S3/c16-12-3-7-14(8-4-12)22(17,18)19-13-5-1-11(2-6-13)15-20-9-10-21-15/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQKSXJESKGDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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